Benzolamide

Catalog No.
S520910
CAS No.
3368-13-6
M.F
C8H8N4O4S3
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzolamide

CAS Number

3368-13-6

Product Name

Benzolamide

IUPAC Name

5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide

Molecular Formula

C8H8N4O4S3

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14)

InChI Key

PWDGTQXZLNDOKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

Benzolamide; CL 11366; CL-11366; CL11366; W 1803; W-1803; W1803.

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N

Description

The exact mass of the compound Benzolamide is 319.9708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glaucoma Research:

  • Benzolamide reduces intraocular pressure (IOP), a major risk factor for glaucoma. Researchers have investigated its efficacy as a standalone treatment or in combination with other medications to manage IOP Source: Journal of Ocular Pharmacology and Therapeutics: .

Physiology and Biochemistry Research:

  • Benzolamide's ability to inhibit carbonic anhydrase enzymes makes it a tool to study various physiological and biochemical processes. Researchers use it to understand acid-base balance, electrolyte transport, and CO2 metabolism in the body Source: American Journal of Physiology: .

Epilepsy Research:

  • Some studies have explored the potential of benzolamide to treat certain types of epilepsy, possibly by affecting chloride transport in the brain. However, further research is needed to determine its effectiveness for this purpose Source: Epilepsy Research: .

Other Areas of Research:

  • Benzolamide may have applications in other areas of scientific research, such as studies on altitude sickness, congestive heart failure, and certain neurological disorders. However, more investigation is needed to confirm its efficacy in these contexts.

Benzolamide is a sulfonamide compound that functions primarily as a carbonic anhydrase inhibitor. It belongs to a class of drugs known for their ability to inhibit the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including the regulation of acid-base balance and fluid secretion. Benzolamide is characterized by its high hydrophilicity, which limits its ability to penetrate cell membranes effectively, leading to its action primarily on carbonic anhydrase IV in living tissues .

Benzolamide's mechanism of action revolves around its ability to inhibit carbonic anhydrase enzymes. These enzymes are responsible for converting carbon dioxide and water into carbonic acid. By inhibiting this process, benzolamide alters acid-base balance in the body, leading to a state of metabolic acidosis []. This, in turn, can trigger various physiological responses, including increased ventilation and fluid excretion, which are relevant to its potential therapeutic effects.

Case Study: Application in Altitude Sickness

A study published in Pharmacological Research Perspectives (2016) investigated the effectiveness of benzolamide compared to placebo in preventing Acute Mountain Sickness (AMS) during a high-altitude trek []. The study suggests that benzolamide may improve oxygenation and reduce AMS symptoms at high altitudes compared to placebo, potentially due to its less pronounced central nervous system effects compared to other CA inhibitors [].

Benzolamide acts as a reversible, non-competitive inhibitor of carbonic anhydrases. The inhibition mechanism involves the binding of benzolamide to the active site of the enzyme, which prevents the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is essential for maintaining acid-base homeostasis in biological systems. The chemical structure of benzolamide allows it to interact specifically with the enzyme's active site, leading to its pharmacological effects .

Benzolamide has demonstrated various biological activities, particularly in renal physiology. It inhibits the reabsorption of electrolytes such as sodium, bicarbonate, and chloride in the proximal convoluted tubule of the nephron, which can lead to increased diuresis. This property makes it useful in conditions where fluid retention is a concern. Additionally, studies have shown that benzolamide can influence acid-base balance by affecting bicarbonate reabsorption and excretion .

The synthesis of benzolamide typically involves the reaction of sulfanilamide with benzoyl chloride or benzoyl isothiocyanate. This process can be summarized in the following steps:

  • Formation of Benzoyl Sulfonamide: Sulfanilamide reacts with benzoyl chloride in the presence of a base.
  • Purification: The product is purified through recrystallization from suitable solvents.
  • Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Benzolamide has several clinical applications due to its role as a carbonic anhydrase inhibitor:

  • Diuretic Therapy: It is used to manage conditions like hypertension and edema by promoting diuresis.
  • Glaucoma Treatment: Benzolamide can reduce intraocular pressure by decreasing aqueous humor production.
  • Research Tool: It serves as a valuable tool in biochemical research for studying carbonic anhydrase functions and related metabolic pathways .

Studies have shown that benzolamide interacts with various biological systems through its inhibition of carbonic anhydrases. Its primary interactions include:

  • Electrolyte Balance: By inhibiting bicarbonate reabsorption, benzolamide affects electrolyte levels in the body.
  • Acid-Base Homeostasis: It alters blood pH levels by modifying bicarbonate and proton concentrations.
  • Drug Interactions: Benzolamide may interact with other medications that affect renal function or acid-base balance, necessitating careful monitoring during co-administration .

Benzolamide shares structural and functional similarities with other carbonic anhydrase inhibitors. Below are some compounds compared with benzolamide:

Compound NameStructure TypeMechanism of ActionUnique Features
AcetazolamideSulfonamideInhibits multiple carbonic anhydrasesBroader spectrum of enzyme inhibition
MethazolamideSulfonamideInhibits carbonic anhydrasesMore lipophilic than benzolamide
DorzolamideSulfonamideSelective for carbonic anhydrase IIPrimarily used for glaucoma treatment
BrinzolamideSulfonamideInhibits carbonic anhydrasesTopical application for ocular pressure

Benzolamide's uniqueness lies in its specific action on carbonic anhydrase IV and its hydrophilic nature, making it less permeable across cell membranes compared to some other inhibitors like acetazolamide .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

319.97076827 g/mol

Monoisotopic Mass

319.97076827 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC5AAH89R5

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Other CAS

3368-13-6

Wikipedia

Benzolamide

Dates

Modify: 2023-08-15
1: González Arbeláez LF, Ciocci Pardo A, Swenson ER, Álvarez BV, Mosca SM, Fantinelli JC. Cardioprotection of benzolamide in a regional ischemia model: Role of eNOS/NO. Exp Mol Pathol. 2018 Oct 9;105(3):345-351. doi: 10.1016/j.yexmp.2018.10.003. [Epub ahead of print] PubMed PMID: 30308197.
2: Ciocci Pardo A, Díaz RG, González Arbeláez LF, Pérez NG, Swenson ER, Mosca SM, Alvarez BV. Benzolamide perpetuates acidic conditions during reperfusion and reduces myocardial ischemia-reperfusion injury. J Appl Physiol (1985). 2018 Aug 1;125(2):340-352. doi: 10.1152/japplphysiol.00957.2017. Epub 2017 Dec 21. PubMed PMID: 29357509.
3: Collier DJ, Wolff CB, Hedges AM, Nathan J, Flower RJ, Milledge JS, Swenson ER. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level. Pharmacol Res Perspect. 2016 May 19;4(3):e00203. doi: 10.1002/prp2.203. eCollection 2016 Jun. PubMed PMID: 27433337; PubMed Central PMCID: PMC4876137.
4: Cecchi A, Winum JY, Innocenti A, Vullo D, Montero JL, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. Bioorg Med Chem Lett. 2004 Dec 6;14(23):5775-80. PubMed PMID: 15501039.
5: Supuran CT, Scozzafava A. Benzolamide is not a membrane-impermeant carbonic anhydrase inhibitor. J Enzyme Inhib Med Chem. 2004 Jun;19(3):269-73. PubMed PMID: 15499999.
6: Hempleman SC, Rodriguez TA, Bhagat YA, Begay RS. Benzolamide, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors. Am J Physiol Regul Integr Comp Physiol. 2000 Dec;279(6):R1988-95. PubMed PMID: 11080061.
7: Gottfried JA, Chesler M. Benzolamide inhibits low-threshold calcium currents in hippocampal pyramidal neurons. J Neurophysiol. 1995 Dec;74(6):2774-7. PubMed PMID: 8747235.
8: Teppema L, Berkenbosch A, DeGoede J, Olievier C. Carbonic anhydrase and control of breathing: different effects of benzolamide and methazolamide in the anaesthetized cat. J Physiol. 1995 Nov 1;488 ( Pt 3):767-77. PubMed PMID: 8576866; PubMed Central PMCID: PMC1156742.
9: Johanson CE. Differential effects of acetazolamide, benzolamide and systemic acidosis on hydrogen and bicarbonate gradients across the apical and basolateral membranes of the choroid plexus. J Pharmacol Exp Ther. 1984 Dec;231(3):502-11. PubMed PMID: 6094788.
10: Tucker BJ, Blantz RC. Studies on the mechanism of reduction in glomerular filtration rate after benzolamide. Pflugers Arch. 1980 Dec;388(3):211-6. PubMed PMID: 7193847.
11: Gennari FJ, Johns C, Caflisch CR. Effect of benzolamide on pH in the proximal tubules and peritubular capillaries of the rat kidney. Pflugers Arch. 1980 Aug;387(1):69-72. PubMed PMID: 6774315.
12: DuBose TD Jr, Pucacco LR, Seldin DW, Carter NW, Kokko JP. Microelectrode determination of pH and PCO2 in rat proximal tubule after benzolamide: evidence for hydrogen ion secretion. Kidney Int. 1979 Jun;15(6):624-9. PubMed PMID: 37362.
13: Hanson MA, Nye PC, Rao PS, Torrance RW. Effects of acetazolamide and benzolamide on the response of the carotid chemoreceptors to CQ2 [proceedings]. J Physiol. 1978 Nov;284:165P-166P. PubMed PMID: 731509.
14: Tucker BJ, Steiner RW, Gushwa LC, Blantz RC. Studies on the tubulo-glomerular feedback system in the rat. The mechanism of reduction in filtration rate with benzolamide. J Clin Invest. 1978 Nov;62(5):993-1004. PubMed PMID: 711863; PubMed Central PMCID: PMC371858.
15: Lang F, Quehenberger P, Greger R, Oberleithner H. Effect of benzolamide on luminal pH in proximal convoluted tubules of the rat kidney. Pflugers Arch. 1978 Jun 21;375(1):39-43. PubMed PMID: 28514.
16: Liddell NE, Maren TH. CO2 retention as a basis for increased toxicity of salicylate with acetazolamide: avoidance of increased toxicity with benzolamide. J Pharmacol Exp Ther. 1975 Oct;195(1):1-7. PubMed PMID: 241836.
17: Travis DM, Rolf LL, Berdick KA. Respiratory failure in oxygen-induced lung disease. A study of survival, development of hypoxemia, and response to benzolamide. Am Rev Respir Dis. 1972 Nov;106(5):740-51. PubMed PMID: 5078873.
18: Maren TH, Ellison AC. The teratological effect of benzolamide, a new carbonic anhydrase inhibitor. Johns Hopkins Med J. 1972 Feb;130(2):116-23. PubMed PMID: 5059470.
19: Kunau RT Jr. The influence of the carbonic anhydrase inhibitor, benzolamide (CL-11,366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat. J Clin Invest. 1972 Feb;51(2):294-306. PubMed PMID: 4621543; PubMed Central PMCID: PMC302127.
20: Broder LE, Oppelt WW. Effect of benzolamide on cerebrospinal fluid formation. J Pharmacol Exp Ther. 1969 Oct;169(2):271-6. PubMed PMID: 5824608.

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